1-(2-(Dimethylamino)phenyl)-2,2,2-trifluoroethanone

描述

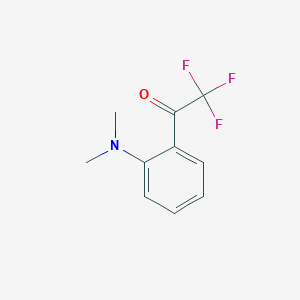

1-(2-(Dimethylamino)phenyl)-2,2,2-trifluoroethanone is an organic compound characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further connected to a trifluoroethanone moiety

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Dimethylamino)phenyl)-2,2,2-trifluoroethanone typically involves the reaction of 2-(dimethylamino)benzaldehyde with trifluoroacetic anhydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride. The process can be summarized as follows:

Step 1: 2-(Dimethylamino)benzaldehyde is dissolved in an anhydrous solvent such as dichloromethane.

Step 2: Trifluoroacetic anhydride is added dropwise to the solution while maintaining a low temperature (0-5°C).

Step 3: The reaction mixture is stirred at room temperature for several hours.

Step 4: The product is isolated by standard workup procedures, including extraction, washing, and drying.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.

化学反应分析

Types of Reactions: 1-(2-(Dimethylamino)phenyl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace one or more fluorine atoms.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Oxidation: Corresponding carboxylic acids.

Reduction: Alcohol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

1-(2-(Dimethylamino)phenyl)-2,2,2-trifluoroethanone has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in drug synthesis.

Industry: Utilized in the development of advanced materials and polymers with specific properties.

作用机制

The mechanism of action of 1-(2-(Dimethylamino)phenyl)-2,2,2-trifluoroethanone involves its interaction with molecular targets through its functional groups. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the trifluoromethyl group can enhance lipophilicity and membrane permeability. These interactions influence the compound’s biological activity and its ability to modulate specific pathways.

相似化合物的比较

1-(2-(Dimethylamino)phenyl)-1-phenylprop-2-en-1-one: A chalcone derivative with similar structural features but different reactivity.

(2E)-3-[4-(Dimethylamino)phenyl]-1-(naphthalen-1-yl)prop-2-en-1-one: Another chalcone derivative with distinct photophysical properties.

Uniqueness: 1-(2-(Dimethylamino)phenyl)-2,2,2-trifluoroethanone is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and reactivity, making it valuable in various applications.

生物活性

1-(2-(Dimethylamino)phenyl)-2,2,2-trifluoroethanone is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The trifluoromethyl group enhances its lipophilicity, allowing for improved cellular penetration and interaction with biological targets.

- Chemical Formula : C10H10F3N

- Molecular Weight : 215.19 g/mol

- Structure : The compound features a dimethylamino group attached to a phenyl ring, which is further connected to a trifluoroethanone moiety.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The trifluoromethyl group not only increases lipophilicity but also enhances receptor binding affinity. This compound has been reported to influence several biochemical pathways, leading to:

- Apoptosis Induction : Similar compounds have demonstrated the ability to induce programmed cell death in cancer cell lines.

- Antimicrobial Activity : Research indicates potential effectiveness against various microbial strains.

Anticancer Properties

Research has shown that compounds structurally related to this compound exhibit significant anticancer properties. For instance, studies on thiosemicarbazone derivatives reveal that they can induce mitochondrial dysfunction and promote apoptosis in K562 leukemia cells .

| Compound | Cell Line | Mechanism | IC50 (µM) |

|---|---|---|---|

| TSC-H | K562 | Apoptosis | 10 |

| TSC-F | K562 | Apoptosis | 10 |

| TSC-Cl | K562 | Apoptosis | 10 |

| TSC-Me | K562 | Necrosis | 10 |

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties. While specific data on this compound is limited, structurally similar compounds have shown promising results against various pathogens.

Study on Dimethylaminophenyl Derivatives

In a study examining several dimethylaminophenyl derivatives, it was found that these compounds could inhibit the growth of cancer cell lines effectively. The presence of the dimethylamino group was critical for enhancing membrane permeability and receptor interactions .

Thiosemicarbazone Derivatives

Research involving thiosemicarbazones derived from acetophenone demonstrated their potential as anticancer agents. These compounds were shown to induce significant cytotoxic effects on cancer cells while exhibiting lower toxicity towards normal cells .

常见问题

Basic Research Questions

Q. What are the recommended laboratory-scale synthesis methods for 1-(2-(Dimethylamino)phenyl)-2,2,2-trifluoroethanone?

- Methodology : The compound can be synthesized via Friedel-Crafts acylation using 2-(dimethylamino)benzaldehyde and trifluoroacetic anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃). A base like triethylamine is added to neutralize acidic byproducts. The reaction is typically conducted in dichloromethane at 0–25°C for 12–24 hours. Purification involves recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate gradient) .

- Critical Parameters : Catalyst activity, solvent polarity, and reaction time significantly impact yield (reported 60–75%). Impurities like unreacted aldehyde or over-acylated products require rigorous NMR (¹H/¹³C) and LC-MS analysis .

Q. How does the trifluoromethyl group influence the compound’s reactivity in substitution reactions?

- Mechanistic Insight : The electron-withdrawing trifluoromethyl group activates the ketone toward nucleophilic attack. For example, in nucleophilic aromatic substitution, the carbonyl carbon becomes electrophilic, enabling reactions with amines or thiols. However, steric hindrance from the dimethylamino group at the 2-position may slow kinetics compared to its 4-substituted isomer .

- Example Reaction : Reduction with NaBH₄ in methanol yields 1-(2-(dimethylamino)phenyl)-2,2,2-trifluoroethanol, confirmed by FT-IR (loss of C=O peak at ~1700 cm⁻¹) and ¹⁹F NMR .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes)?

- Methodology : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) assess binding affinity to targets like cytochrome P450 or kinase enzymes. The dimethylamino group’s basicity and the trifluoromethyl group’s hydrophobicity are critical for ligand-receptor complementarity.

- Case Study : Docking studies reveal hydrogen bonding between the dimethylamino group and Asp89 in the active site of a model kinase, with ΔG ≈ -8.2 kcal/mol .

Q. What analytical strategies resolve contradictions in reported biological activity data?

- Data Reconciliation : Conflicting IC₅₀ values (e.g., 10 µM vs. 25 µM against a cancer cell line) may arise from assay conditions (e.g., serum concentration, incubation time). Standardize protocols using MTT assays with controls for mitochondrial interference. Cross-validate with flow cytometry for apoptosis markers (e.g., Annexin V) .

- Example : Discrepancies in antimicrobial activity may stem from bacterial strain variability. Use CLSI guidelines for MIC determination and include positive controls (e.g., ciprofloxacin) .

Q. Methodological Recommendations

- Synthesis Scaling : For gram-scale production, replace batch reactors with continuous flow systems to enhance mixing and heat transfer, reducing side products .

- Analytical Workflow : Combine GC-MS for volatile impurities and HRMS for exact mass confirmation. For chiral derivatives, use chiral HPLC (e.g., Chiralpak AD-H column) .

- Toxicity Screening : Prioritize in vitro cytotoxicity assays (e.g., HepG2 cells) before animal studies. EC₅₀ values >50 µM suggest low acute toxicity .

属性

IUPAC Name |

1-[2-(dimethylamino)phenyl]-2,2,2-trifluoroethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3NO/c1-14(2)8-6-4-3-5-7(8)9(15)10(11,12)13/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFTIIWQIDKHVJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC=C1C(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70855680 | |

| Record name | 1-[2-(Dimethylamino)phenyl]-2,2,2-trifluoroethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70855680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256467-19-2 | |

| Record name | 1-[2-(Dimethylamino)phenyl]-2,2,2-trifluoroethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70855680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。